4-Chloropyridazin-3-ol

描述

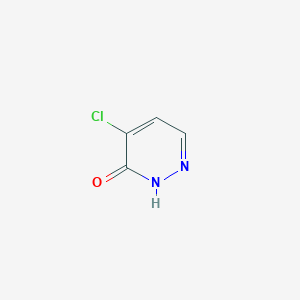

4-Chloropyridazin-3-ol is a chemical compound with the molecular formula C4H3ClN2O and a molecular weight of 130.53 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 3-position of the pyridazine ring . This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyridazin-3-ol typically involves the chlorination of pyridazin-3-ol. One common method includes the reaction of pyridazin-3-ol with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 4-position . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

化学反应分析

Types of Reactions

4-Chloropyridazin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: Formation of 4-chloropyridazin-3-one.

Reduction: Formation of pyridazin-3-ol.

Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

科学研究应用

Scientific Research Applications

4-Chloropyridazin-3-ol has been explored for various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activity against various diseases. Its derivatives have been investigated for:

- Antimicrobial Activity: this compound has demonstrated significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 μM | Strongly Inhibitory |

| Escherichia coli | 25 μM | Moderately Inhibitory |

- Antitumor Activity: Studies indicate that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.7 | Inhibition of PI3K/AKT pathway |

Biochemical Research

The compound serves as a valuable tool in biochemical assays to study enzyme activities and cellular processes. Its ability to interact with specific biological targets makes it suitable for investigating pathways related to cell signaling and metabolism.

Material Science

In industrial applications, this compound is utilized as a building block for synthesizing more complex organic molecules. It can be employed in the production of dyes, pigments, and other chemical intermediates.

Case Study 1: Antimicrobial Efficacy

A study was conducted to assess the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated that the compound exhibited effective antimicrobial activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, researchers found that this compound displayed dose-dependent inhibition of cell proliferation across multiple cancer cell lines. This suggests that it could serve as a lead structure for developing new anticancer agents.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity at therapeutic doses. Acute toxicity studies conducted on animal models revealed no significant adverse effects at doses up to 200 mg/kg.

作用机制

The mechanism of action of 4-Chloropyridazin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

相似化合物的比较

Similar Compounds

Pyridazin-3-ol: Lacks the chlorine atom at the 4-position.

4-Chloropyridazine: Lacks the hydroxyl group at the 3-position.

Sulfachloropyridazine: Contains a sulfonamide group instead of a hydroxyl group.

Uniqueness

4-Chloropyridazin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

生物活性

4-Chloropyridazin-3-ol is a heterocyclic compound with the molecular formula C4H3ClN2O. It has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Molecular Structure:

- Molecular Formula: C4H3ClN2O

- Molecular Weight: 130.53 g/mol

The compound features a pyridazine ring with a chlorine substituent at the 4-position and a hydroxyl group at the 3-position, which contributes to its unique reactivity and biological profile.

This compound exhibits biological activity primarily through its interaction with various molecular targets:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme activity is dysregulated.

- Protein-Ligand Interactions: It has been used in studies to explore protein-ligand interactions, aiding in the design of more effective drugs .

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties against various bacterial strains. Its effectiveness suggests potential as an antibacterial agent, which is critical in combating resistant bacterial infections .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. A study on pyrazole–pyridazine hybrids demonstrated that derivatives of this compound exhibited selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The most active compounds showed IC50 values lower than standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- NALM-6 (leukemia)

The MTT assay results indicated that certain derivatives exhibited promising cytotoxicity, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Chloropyridazin-3-ol, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Nucleophilic substitution: Reacting pyridazine derivatives with chlorinating agents (e.g., POCl₃) under controlled temperatures (70–90°C) to introduce the chlorine atom .

- Cyclization: Using hydrazine derivatives with carbonyl precursors, followed by halogenation.

Optimization Tips: - Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometry of reagents to improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm aromatic proton environments and chlorine substitution patterns. For example, chlorine deshields adjacent protons, shifting signals downfield .

- FT-IR: Identify hydroxyl (-OH) and C-Cl stretches (~650 cm⁻¹) .

- Chromatography:

- Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% recommended for pharmacological studies) .

Q. What solvents are suitable for solubility studies of this compound, and how does temperature affect dissolution?

Methodological Answer:

-

Recommended Solvents: Polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s aromatic and hydroxyl groups. Alcohols (methanol, ethanol) are moderate solvents .

-

Temperature Dependence:

Experimental data for analogous compounds (e.g., 6-chloropyridazin-3-amine) show solubility increases with temperature. For example:Solvent Solubility (298.15 K, mg/mL) Solubility (343.55 K, mg/mL) Methanol 12.4 34.7 DMF 45.2 89.6 Data derived from van’t Hoff analysis using the Apelblat equation (R² > 0.98) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps and identify electrophilic centers (e.g., C-4 position) susceptible to substitution .

- Transition State Analysis: Simulate energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms with amines or thiols. Compare activation energies to prioritize reagents .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Cross-Validation: Combine XRD (for crystal structure) with 2D NMR (HSQC, HMBC) to resolve ambiguities in proton assignments .

- Isotopic Labeling: Introduce deuterium at reactive sites to simplify NMR splitting patterns .

- Error Analysis: Calculate root-mean-square deviations (RMSD) between experimental and theoretical spectra (e.g., using ACD/Labs or ChemDraw) .

Q. How can researchers design experiments to assess the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Studies:

- Thermodynamic Parameters:

Calculate Gibbs free energy (ΔG) of degradation using Arrhenius plots. For example, ΔG < 0 indicates spontaneous hydrolysis in acidic conditions .

Q. What are best practices for managing and sharing research data on this compound to ensure reproducibility?

Methodological Answer:

- FAIR Principles:

- Storage: Use ELNs (e.g., Chemotion) to document synthetic protocols, spectral files, and raw data .

- Repositories: Deposit datasets in RADAR4Chem or nmrXiv with DOI assignment .

- Metadata Standards: Include molar ratios, reaction times, solvent grades, and instrument calibration details .

Q. How should researchers handle safety concerns related to this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Emergency Protocols:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Spills: Neutralize with sodium bicarbonate and absorb with vermiculite .

Q. Data Contradiction Analysis

Q. How to interpret conflicting results in the biological activity of this compound derivatives?

Methodological Answer:

- Dose-Response Curves: Replicate assays (n ≥ 3) to distinguish outliers. Use ANOVA with post-hoc tests (e.g., Tukey’s) .

- Structural-Activity Relationships (SAR): Compare substituent effects (e.g., electron-withdrawing groups at C-4 enhance antimicrobial potency) .

Q. What experimental controls are critical when studying the catalytic applications of this compound?

Methodological Answer:

- Negative Controls: Use unchlorinated pyridazin-3-ol to isolate chlorine’s role in catalysis .

- Leaching Tests: Filter catalysts mid-reaction to confirm heterogeneity (e.g., ICP-MS for metal traces) .

属性

IUPAC Name |

5-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWAYTBDMJFIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592020 | |

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-79-8 | |

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。